Corymine
Description
Corymine is a monoterpene indole alkaloid first isolated from Hunteria zeylanica (Apocynaceae) in 1962 . Structurally, it belongs to the akuammiline family, characterized by a complex polycyclic framework featuring an azepine-fused iminoethanocarbazole skeleton and a six-membered hemiacetal ring . Corymine acts as a glycine receptor antagonist, with studies demonstrating its stimulatory effects on the central nervous system (CNS) in murine models . Its biosynthesis is hypothesized to originate from a corynanthenoid precursor, with ecological factors influencing enzymatic pathways that favor its formation over related alkaloids in specific plant species .
Properties
CAS No. |
6472-42-0 |
|---|---|
Molecular Formula |
C22H26N2O4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
methyl (15E)-15-ethylidene-18-hydroxy-3-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.02,13.04,9.010,17]icosa-4,6,8-triene-17-carboxylate |
InChI |
InChI=1S/C22H26N2O4/c1-4-13-12-24-10-9-20-14-7-5-6-8-16(14)23(2)22(20,24)17-11-15(13)21(20,18(25)27-3)19(26)28-17/h4-8,15,17,19,26H,9-12H2,1-3H3/b13-4- |
InChI Key |
KRTMWLRPHKYUJX-PQMHYQBVSA-N |
SMILES |
CC=C1CN2CCC34C2(C5CC1C3(C(O5)O)C(=O)OC)N(C6=CC=CC=C46)C |
Isomeric SMILES |
C/C=C\1/CN2CCC34C2(C5CC1C3(C(O5)O)C(=O)OC)N(C6=CC=CC=C46)C |
Canonical SMILES |
CC=C1CN2CCC34C2(C5CC1C3(C(O5)O)C(=O)OC)N(C6=CC=CC=C46)C |
Synonyms |
corymine |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Biogenetic Features of Corymine and Related Alkaloids
Key Insights :
- Corymine vs. Rhazine: While both derive from a corynanthenoid intermediate, Rhazine lacks the hemiacetal ring and acetyloxy group critical to Corymine’s bioactivity. Their co-occurrence in Hunteria species is ecologically regulated, with enzymatic preferences dictating dominant alkaloid profiles .
- Corymine vs. Deformylcorymine : The absence of a formyl group in deformylcorymine reduces synthetic complexity (19 steps vs. 21 for Corymine) but alters receptor binding affinity .
- Corymine vs. Strictamine : Strictamine’s bridged azocane ring contrasts with Corymine’s hemiacetal, leading to divergent pharmacological targets (e.g., glycine receptors vs. ion channels) .
Key Insights :
- Corymine’s hemiacetal ring necessitates precise oxidative conditions (e.g., Davis oxidation) and propargyl Claisen rearrangements, contributing to low yields .
- Deformylcorymine’s simpler structure allows for streamlined synthesis but retains challenges in stereochemical control during ester hydrolysis .
- Strictamine’s bridged ring system enables broader therapeutic applications but requires distinct cyclization strategies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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